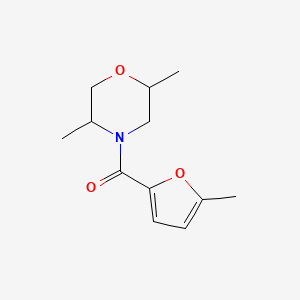
3-Propan-2-yl-5-(1-thiomorpholin-4-ylethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propan-2-yl-5-(1-thiomorpholin-4-ylethyl)-1,2,4-oxadiazole is a chemical compound that has been of interest to scientific researchers due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 3-Propan-2-yl-5-(1-thiomorpholin-4-ylethyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested to inhibit the activity of certain enzymes involved in inflammation and cancer development. It has also been suggested to disrupt the cell membrane of pests, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-Propan-2-yl-5-(1-thiomorpholin-4-ylethyl)-1,2,4-oxadiazole can inhibit the production of inflammatory cytokines and reduce the growth of cancer cells. It has also been found to have low toxicity in animal studies. However, further studies are needed to determine its long-term effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Propan-2-yl-5-(1-thiomorpholin-4-ylethyl)-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. It is also stable under normal lab conditions. However, its low solubility in water can make it difficult to use in some experiments. Its potential toxicity also needs to be taken into consideration when handling the compound.
Zukünftige Richtungen
The potential applications of 3-Propan-2-yl-5-(1-thiomorpholin-4-ylethyl)-1,2,4-oxadiazole are vast and varied. Some future directions for research include:
1. Further studies on its anti-inflammatory and anti-cancer properties, including its mechanism of action and potential use in drug development.
2. Studies on its potential use as a pesticide, including its effectiveness against different pests and its impact on the environment.
3. Synthesis of new materials using 3-Propan-2-yl-5-(1-thiomorpholin-4-ylethyl)-1,2,4-oxadiazole as a building block.
4. Studies on its potential use in other fields such as electronics and energy storage.
Conclusion:
3-Propan-2-yl-5-(1-thiomorpholin-4-ylethyl)-1,2,4-oxadiazole is a chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory and anti-cancer properties. However, further studies are needed to determine its long-term effects on human health and its potential use in other fields.
Synthesemethoden
The synthesis method of 3-Propan-2-yl-5-(1-thiomorpholin-4-ylethyl)-1,2,4-oxadiazole involves the reaction of 2-amino-5-(1-thiomorpholin-4-ylethyl)-1,3,4-thiadiazole with propionic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Propan-2-yl-5-(1-thiomorpholin-4-ylethyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
3-propan-2-yl-5-(1-thiomorpholin-4-ylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-8(2)10-12-11(15-13-10)9(3)14-4-6-16-7-5-14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMWLWJGLZQPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(C)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)
![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)
![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)
![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)
![N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571378.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)

